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Introduction
Dasatinib is a potent, multi-targeted kinase inhibitor used in the treatment of chronic

myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic

leukemia (ALL).[1] Its mechanism of action involves the inhibition of multiple key signaling

proteins, including BCR-ABL and Src family kinases. The synthesis of Dasatinib is a multi-step

process, for which various synthetic routes have been developed. A crucial building block in

several of these synthetic pathways is Ethyl 2-aminothiazole-5-carboxylate, a versatile

intermediate that forms the core of the 2-aminothiazole-5-carboxamide moiety of the final drug

molecule.[2]

This document provides detailed application notes and protocols for the use of Ethyl 2-
aminothiazole-5-carboxylate in the synthesis of Dasatinib, summarizing quantitative data and

providing detailed experimental methodologies.
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The general synthetic strategy for Dasatinib involves the construction of the key intermediate,

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, which is then coupled with a

substituted pyrimidine and subsequently with a piperazine derivative to yield the final product.

Ethyl 2-aminothiazole-5-carboxylate serves as a common starting material for the synthesis

of this key intermediate.

Two primary approaches for the synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide from Ethyl 2-aminothiazole-5-carboxylate have been reported:

Route A: Amidation of the thiazole carboxylate. This route involves the initial protection of the

amino group of Ethyl 2-aminothiazole-5-carboxylate, followed by hydrolysis of the ester to

a carboxylic acid, and subsequent amidation with 2-chloro-6-methylaniline. The protecting

group is then removed to yield the desired intermediate.[3][4]

Route B: Thiazole ring formation after amidation. In this alternative approach, a precursor to

the thiazole ring is first amidated with 2-chloro-6-methylaniline, followed by the formation of

the 2-aminothiazole ring.[1][5]

The subsequent steps involve the coupling of the 2-aminothiazole-5-carboxamide intermediate

with 4,6-dichloro-2-methylpyrimidine, followed by a final nucleophilic substitution with 1-(2-

hydroxyethyl)piperazine to furnish Dasatinib.
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Figure 1: Overall synthetic workflow for Dasatinib.
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Key Synthetic Steps and Protocols
Synthesis of 2-amino-N-(2-chloro-6-
methylphenyl)thiazole-5-carboxamide (Route A)
This route involves a four-step process starting from Ethyl 2-aminothiazole-5-carboxylate.

Step 1: Amino Protection The amino group of Ethyl 2-aminothiazole-5-carboxylate is

protected, for example, with a benzyloxycarbonyl (CBZ) group, to prevent side reactions in

subsequent steps.

Step 2: Ester Hydrolysis The ethyl ester is hydrolyzed to the corresponding carboxylic acid

under basic conditions.

Step 3: Amidation The carboxylic acid is then coupled with 2-chloro-6-methylaniline to form the

amide bond.

Step 4: Deprotection The protecting group is removed to yield the final intermediate.
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Step Reactants
Reagents/S
olvents

Temperatur
e (°C)

Yield (%) Reference

1. Amino

Protection

Ethyl 2-

aminothiazole

-5-

carboxylate

Benzyl

chloroformate

, Sodium

bicarbonate,

Dichlorometh

ane

10-15 90 [3]

2. Ester

Hydrolysis

CBZ-

protected

ethyl ester

Sodium

hydroxide,

30% Ethanol

(aq)

< 30 93 [3]

3. Amidation

CBZ-

protected

carboxylic

acid

Methanesulfo

nyl chloride,

Pyridine, 2-

chloro-6-

methylaniline

0-5 then 80 85 [3]

4.

Deprotection

CBZ-

protected

amide

Aluminum

trichloride,

Anisole

- - [3][4]

Experimental Protocol (Route A):

Step 1: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid ethyl ester

Suspend 172g (1 mol) of Ethyl 2-aminothiazole-5-carboxylate in 1000g of

dichloromethane.

Add 168g (2 mol) of sodium bicarbonate and stir the mixture.

Cool the mixture to 10-15°C.

Over a period of 3 hours, add 255g (1.5 mol) of benzyl chloroformate dropwise.

Allow the reaction to warm to room temperature and continue stirring for 5 hours.
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Remove the dichloromethane by vacuum distillation.

Add 2000g of purified water to the residue and stir for 30 minutes.

Filter the solid, wash with water, and then suspend the filter cake in 1000g of methanol.

Add 100g of glacial acetic acid and stir for 30 minutes at room temperature.

Cool to 0-5°C, stir for 1 hour, and filter to obtain the product.

Dry the solid at 50°C to yield approximately 275g (90%) of the product.[3]

Step 2: Synthesis of 2-(benzyloxycarbonylamino)thiazole-5-carboxylic acid

Dissolve 100g of sodium hydroxide in 1500g of 30% aqueous ethanol, maintaining the

temperature below 30°C.

Add 308g (1 mol) of the product from Step 1 to the solution.

Maintain the reaction at 30°C for 8 hours.

Cool the mixture to 0-5°C and adjust the pH to 3 by adding 2N hydrochloric acid dropwise,

which will cause a solid to precipitate.

Stir at 0-5°C for 1 hour, then filter the solid.

Wash the filter cake with 1000g of purified water and dry at 80°C to obtain approximately

260g (93%) of the product.[3]

Step 3: Synthesis of 2-(benzyloxycarbonylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-

carboxamide

Dissolve 280g (1 mol) of the product from Step 2 in 1000g of pyridine and cool to 0-5°C.

Over 1 hour, add 125g (1.1 mol) of methanesulfonyl chloride dropwise.

Maintain the temperature for 5 hours after the addition.

Add 156g (1.1 mol) of 2-chloro-6-methylaniline and slowly raise the temperature to 80°C.
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Keep the reaction at this temperature for 8 hours.

Remove the pyridine under reduced pressure.

Add 2000g of 50% aqueous methanol to the residue and stir at room temperature for 3

hours.

Filter the solid and dry at 80°C to yield approximately 350g (85%) of the product.[3]

Step 4: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide The CBZ

protecting group is removed using aluminum trichloride and anisole to yield the desired

intermediate.[3][4]

Synthesis of Dasatinib from the Key Intermediate
Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide The key intermediate is reacted with 4,6-dichloro-2-

methylpyrimidine in the presence of a base.

Step 6: Synthesis of Dasatinib The final step involves the nucleophilic substitution of the

remaining chlorine on the pyrimidine ring with 1-(2-hydroxyethyl)piperazine.
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Step Reactants
Reagents/S
olvents

Temperatur
e (°C)

Yield (%) Reference

5. Pyrimidine

Coupling

2-amino-N-

(2-chloro-6-

methylphenyl

)thiazole-5-

carboxamide,

4,6-dichloro-

2-

methylpyrimid

ine

Sodium t-

butoxide,

Tetrahydrofur

an

10-20 86.4 [1]

6. Piperazine

Coupling

Product from

Step 5, 1-(2-

hydroxyethyl)

piperazine

N,N-

diisopropyleth

ylamine, Di-

tert-butyl

sulfoxide

80 ± 5 - [6]

Experimental Protocol (Final Assembly):

Step 5: Synthesis of 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-

methylphenyl)thiazole-5-carboxamide

To a stirring solution of 5.00g (18.67 mmol) of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-

5-carboxamide and 3.65g (22.4 mmol) of 4,6-dichloro-2-methylpyrimidine in 65 mL of

tetrahydrofuran, slowly add a 30% wt. solution of sodium t-butoxide in tetrahydrofuran (21.1

g, 65.36 mmol) while maintaining the temperature at 10-20°C.

Stir the mixture at room temperature for 1.5 hours and then cool to 0-5°C.

Slowly add 21.5 mL of 2N hydrochloric acid and stir for 1.75 hours at 0-5°C.

Collect the solid by vacuum filtration, wash with 15 mL of water, and dry to obtain 6.63g

(86.4% yield) of the product.[1]

Step 6: Synthesis of Dasatinib

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pdfs.semanticscholar.org/3dc3/35f9ea13017670c67361ad7740f39ca22dfd.pdf
https://wap.guidechem.com/question/how-to-use-2-amino-n-2-chloro--id149284.html
https://pdfs.semanticscholar.org/3dc3/35f9ea13017670c67361ad7740f39ca22dfd.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a suitable reaction vessel, add 80 kg of di-tert-butyl sulfoxide, 8 kg of the product from

Step 5, 9.25 kg of 1-(2-hydroxyethyl)piperazine, and 5.28 kg of N,N-diisopropylethylamine.

Heat the mixture to 80 ± 5°C and monitor the reaction until completion.

After the reaction is complete, cool the mixture and precipitate the crude product by adding

water.

The crude Dasatinib can then be purified by recrystallization from ethanol and water.[6]

Dasatinib's Mechanism of Action: Signaling
Pathway Inhibition
Dasatinib functions as a tyrosine kinase inhibitor, targeting multiple kinases involved in cancer

cell proliferation and survival. Its primary targets include the BCR-ABL fusion protein, Src family

kinases (Src, Lck, Hck, Lyn), c-Kit, and PDGFR. By binding to the active conformation of these

kinases, Dasatinib blocks downstream signaling pathways that are crucial for the growth and

survival of cancer cells.
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Figure 2: Dasatinib signaling pathway inhibition.

Conclusion
Ethyl 2-aminothiazole-5-carboxylate is a key starting material in the synthesis of Dasatinib.

The synthetic routes described herein provide a framework for the preparation of this important

anti-cancer therapeutic. The choice of a particular synthetic route may depend on factors such

as scale, cost, and available resources. The provided protocols, based on published literature,

offer a detailed guide for researchers in the field of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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